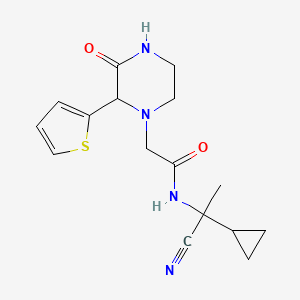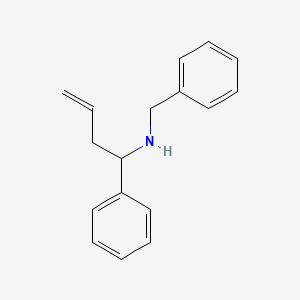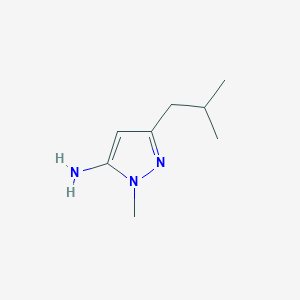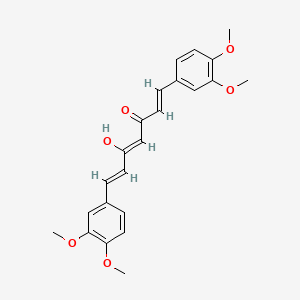
Dimethylcurcumin
Overview
Description
It is under development by AndroScience Corporation as a topical medication for the treatment of acne vulgaris . Dimethylcurcumin is derived from curcumin, the active component of turmeric, and has shown potential in treating various conditions, including prostate cancer, male pattern hair loss, spinal muscular atrophy, and wounds .
Mechanism of Action
Target of Action
Dimethylcurcumin, also known as ASC-J9, is primarily targeted towards the androgen receptor (AR). The androgen receptor plays a crucial role in the regulation of growth and development of male reproductive tissues . This compound shows strong and specific antiandrogenic activity, particularly against LNCaP cell growth .
Mode of Action
Instead, it appears to act as a selective degradation enhancer of certain subpopulations of the androgen receptor, particularly those present in the prostate gland . This means that this compound enhances the degradation of the androgen receptor, thereby reducing its activity .
Biochemical Pathways
This compound affects the androgen receptor pathway. By enhancing the degradation of the androgen receptor, this compound disrupts the normal functioning of this pathway . This disruption can lead to a decrease in the growth of prostate cells, which is beneficial in the treatment of conditions like prostate cancer .
Pharmacokinetics
This compound has been found to have improved systemic bioavailability compared to curcumin . This is due to its lipophilic nature, which allows it to be better absorbed and distributed throughout the body .
Result of Action
The primary result of this compound’s action is the suppression of castration-resistant prostate cancer cell proliferation and invasion . By enhancing the degradation of the androgen receptor, this compound can effectively suppress the growth of these cancer cells .
Biochemical Analysis
Biochemical Properties
Dimethylcurcumin interacts with the androgen receptor (AR), acting as an AR-selective degradation promoter . It disrupts the interaction between AR and its coregulators , effectively suppressing castration-resistant prostate cancer cell proliferation and invasion .
Cellular Effects
This compound exerts its effects on various types of cells, particularly cancer cells. It suppresses the growth of castration-resistant prostate cancer cells . The compound influences cell function by disrupting the interaction between the androgen receptor and its coregulators .
Molecular Mechanism
At the molecular level, this compound enhances the degradation of the androgen receptor . This disruption of the AR-coregulator interaction leads to the suppression of castration-resistant prostate cancer cell proliferation and invasion .
Temporal Effects in Laboratory Settings
It is known that the compound maintains its anticancer potency and has greatly improved systematic bioavailability .
Dosage Effects in Animal Models
It is known that the compound maintains its anticancer potency and has greatly improved systematic bioavailability .
Metabolic Pathways
It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .
Transport and Distribution
It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .
Subcellular Localization
It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .
Preparation Methods
Dimethylcurcumin is synthesized through a series of chemical reactions involving curcumin as the starting material. The synthetic route typically involves the methylation of curcumin to produce this compound. The reaction conditions include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Dimethylcurcumin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and substitution reactions involving halogenating agents . Major products formed from these reactions include oxidized or reduced derivatives of this compound, which may have different biological activities.
Scientific Research Applications
Chemistry: Dimethylcurcumin is used as a model compound to study the chemical properties and reactivity of curcuminoids.
Biology: It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound is used in the development of new pharmaceuticals and cosmetic products.
Comparison with Similar Compounds
Dimethylcurcumin is unique among curcuminoids due to its specific antiandrogenic activity and mechanism of action. Similar compounds include:
Curcumin: The parent compound from which this compound is derived.
Tetrahydrocurcumin: A reduced form of curcumin with enhanced antioxidant properties.
Hexahydrocurcumin: Another reduced derivative with potential therapeutic applications.
This compound stands out due to its ability to selectively degrade androgen receptors, making it a promising candidate for treating conditions like prostate cancer and acne vulgaris .
Properties
IUPAC Name |
(1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGUKFHHNQMKJI-CIOHCNBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)/O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200352 | |
| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-98-0 | |
| Record name | Dimethylcurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylcurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylcurcumin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: ASC-J9 primarily targets the androgen receptor (AR). [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: ASC-J9 acts as an AR degradation enhancer. It promotes the degradation of both full-length AR (fAR) and AR splice variants, such as AR3, through mechanisms involving the proteasome pathway. [, , , , ]
ANone: ASC-J9's interaction with AR leads to:
- Suppression of AR transcriptional activity: This reduces the expression of AR target genes involved in various cellular processes, including cell proliferation, migration, and invasion. [, , , , ]
- Inhibition of tumor growth: By suppressing AR signaling, ASC-J9 has demonstrated efficacy in preclinical models of prostate cancer, bladder cancer, and other AR-related diseases. [, , , , , , , , , ]
- Modulation of inflammatory pathways: ASC-J9 can influence the expression of inflammatory cytokines and chemokines, such as CCL2, CCL4, IL-6, and TNFα, impacting inflammatory responses in various disease contexts. [, , , , , ]
A: ASC-J9's molecular formula is C21H24O6, and its molecular weight is 372.41 g/mol. [, ]
A: Yes, studies have characterized ASC-J9 using various spectroscopic methods, including:* NMR Spectroscopy: Both 1H NMR and 13C NMR data have been reported, confirming its structural features. [, ]* Mass Spectrometry: High-resolution mass spectrometry (HRMS) data has been used to confirm its molecular weight and formula. []* UV-Vis Spectroscopy: UV-Vis spectra provide information about its absorption properties, which are characteristic of curcuminoids. [, ]* Fluorescence Spectroscopy: ASC-J9 exhibits fluorescence properties, and its fluorescence spectra have been reported. []
ANone: Studies investigating the structure-activity relationship of curcumin analogues, including ASC-J9, have revealed that:
- Methoxy groups are crucial: The presence of methoxy groups on the aromatic rings is essential for AR degradation-enhancing activity. [, ]
- Modifications at the central methylene bridge: Changes to the central methylene bridge can affect potency and selectivity. For instance, introducing a hydroxyl group at the central methylene bridge, as in ASC-J9, may contribute to its enhanced AR degradation activity compared to dimethylcurcumin. []
A: Like many curcuminoids, ASC-J9 faces challenges related to its low aqueous solubility and moderate stability, which can hinder its bioavailability and clinical application. [, ]
ANone: Researchers have explored various formulation strategies, including:
- Nanoparticle encapsulation: Encapsulating ASC-J9 in biodegradable polymeric nanoparticles, such as PLGA nanoparticles, can enhance its solubility, stability, and cellular uptake. []
- Electrospun scaffolds: Incorporating ASC-J9 into electrospun scaffolds composed of biocompatible polymers, such as collagen and polycaprolactone, has shown promise for sustained drug release and improved wound healing applications. []
A: While detailed ADME studies are limited, research suggests that:* Oral bioavailability of ASC-J9 is low: Similar to curcumin, ASC-J9 exhibits poor aqueous solubility, potentially limiting its absorption upon oral administration. [, , ]* ASC-J9 can be detected in various tissues: Following administration, ASC-J9 and its metabolites have been detected in serum and organs, including the prostate. []
ANone: ASC-J9's efficacy has been assessed in various in vitro models, including:
- Cell proliferation assays: ASC-J9 inhibits the proliferation of multiple cancer cell lines, including prostate cancer, bladder cancer, and breast cancer cells, in a dose-dependent manner. [, , , , , , , , , , ]
- Cell migration and invasion assays: ASC-J9 reduces the migratory and invasive capacity of cancer cells, suggesting its potential to inhibit metastasis. [, , , , ]
ANone: ASC-J9 has demonstrated efficacy in several in vivo models, including:
- Xenograft models: ASC-J9 inhibits tumor growth in xenograft models of prostate cancer, bladder cancer, and other cancers. [, , , , , , , , , ]
- Spontaneous tumor models: In genetically engineered mouse models of prostate cancer, ASC-J9 suppressed tumor development. [, ]
- Disease models: ASC-J9 has shown therapeutic benefits in preclinical models of atherosclerosis, benign prostatic hyperplasia, and wound healing. [, , , , ]
ANone: Clinical trials specifically evaluating ASC-J9 have not been reported in the provided research papers.
ANone: Research has focused on two main strategies:
- Nanoparticle encapsulation: Using PLGA nanoparticles to encapsulate ASC-J9 has demonstrated enhanced drug delivery to cancer cells, improving its therapeutic efficacy. []
- Electrospun scaffolds: Incorporating ASC-J9 into electrospun scaffolds composed of collagen and polycaprolactone shows promise for targeted and sustained drug delivery in wound healing applications. []
ANone: ASC-J9 has been shown to modulate the immune response in some contexts:
- Wound Healing: ASC-J9 accelerates wound healing in mice, partly by modulating the inflammatory response through the regulation of TNF-α expression in macrophages. []
- Bladder Cancer: ASC-J9 enhances the efficacy of Bacillus Calmette-Guérin (BCG) immunotherapy in bladder cancer by increasing the recruitment of monocytes/macrophages and promoting BCG attachment/internalization into cancer cells. []
A: Research suggests that ASC-J9 derivatives incorporating an ethylene-carbonate-linked L-valine side chain might utilize the L-type amino acid transporter 1 (LAT1) for cellular uptake, potentially increasing their efficacy against LAT1-expressing cancer cells. []
ANone: Other compounds that target the AR and have shown efficacy in preclinical models of AR-related diseases include:
- Cryptotanshinone: A natural compound that exhibits anti-AR activity and suppresses prostate cancer cell growth. []
ANone: Key milestones include:
- Early Studies: Early research identified the anticancer potential of curcumin and its analogues, including this compound (ASC-J9), primarily through their cytotoxic effects on cancer cells. [, ]
- Discovery of AR Degradation-Enhancing Activity: Subsequent studies revealed the unique mechanism of action of ASC-J9, demonstrating its ability to enhance AR degradation as a novel approach to target AR signaling. []
- Exploration of Therapeutic Applications: Ongoing research continues to explore the therapeutic potential of ASC-J9 in various preclinical models of AR-related diseases, including prostate cancer, bladder cancer, atherosclerosis, benign prostatic hyperplasia, and wound healing. [, , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


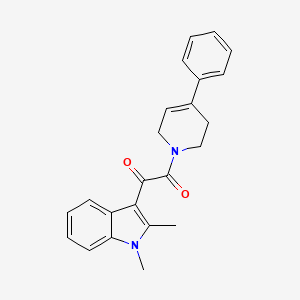
![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)
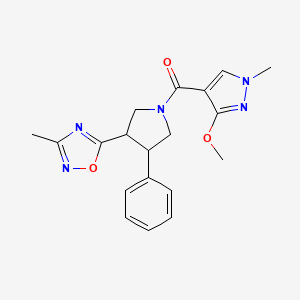
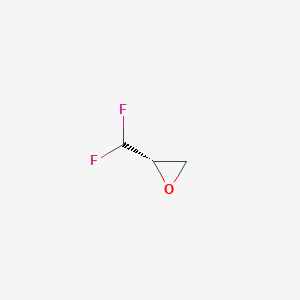

![2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride](/img/structure/B2362116.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362118.png)

![1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362122.png)
![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362123.png)
